molecular formula C11H20N2O2S2 B2721975 N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)propane-1-sulfonamide CAS No. 954619-06-8

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)propane-1-sulfonamide

Cat. No.: B2721975
CAS No.: 954619-06-8
M. Wt: 276.41
InChI Key: IQMJWYGVZODGDE-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)propane-1-sulfonamide is a synthetic organic compound that features a thiophene ring, a dimethylamino group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)propane-1-sulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiophene ring: This can be achieved through various methods such as the Paal-Knorr synthesis.

    Introduction of the dimethylamino group: This can be done via nucleophilic substitution reactions.

    Attachment of the sulfonamide group: This step often involves the reaction of a sulfonyl chloride with an amine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)propane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced under specific conditions.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Various alkylating agents or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)propane-1-sulfonamide may have several applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible applications as a pharmaceutical agent due to its structural features that are common in bioactive compounds.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)propane-1-sulfonamide would depend on its specific biological target. Generally, compounds with sulfonamide groups can inhibit enzymes by mimicking the structure of natural substrates. The dimethylamino group may enhance binding affinity through electrostatic interactions, while the thiophene ring can contribute to hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(dimethylamino)ethyl)benzene-1-sulfonamide: Similar structure but with a benzene ring instead of a thiophene ring.

    N-(2-(dimethylamino)-2-(furan-3-yl)ethyl)propane-1-sulfonamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)propane-1-sulfonamide is unique due to the presence of the thiophene ring, which can impart different electronic and steric properties compared to benzene or furan rings. This can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]propane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2S2/c1-4-7-17(14,15)12-8-11(13(2)3)10-5-6-16-9-10/h5-6,9,11-12H,4,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQMJWYGVZODGDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NCC(C1=CSC=C1)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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